molecular formula C20H8Br10O2 B12683319 1,2,4,5-Tetrabromo-3,6-bis[(2,4,6-tribromophenoxy)methyl]benzene CAS No. 84473-58-5

1,2,4,5-Tetrabromo-3,6-bis[(2,4,6-tribromophenoxy)methyl]benzene

Cat. No.: B12683319
CAS No.: 84473-58-5
M. Wt: 1079.3 g/mol
InChI Key: NVJQEKQKJFEBBS-UHFFFAOYSA-N
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Description

1,2,4,5-Tetrabromo-3,6-bis[(2,4,6-tribromophenoxy)methyl]benzene (CAS: 84473-58-5) is a highly brominated aromatic compound with the molecular formula C20H8Br10O2 and a molecular weight of 1079.317 g/mol . Its structure consists of a central benzene ring substituted with four bromine atoms (positions 1,2,4,5) and two [(2,4,6-tribromophenoxy)methyl] groups at positions 3 and 4. This compound is classified as a novel brominated flame retardant (NBFR) and is used in polymers, electronics, and textiles due to its high thermal stability and flame-suppressing efficiency .

Key physicochemical properties include:

  • Analytical Methods: Separated via reverse-phase HPLC using a Newcrom R1 column with acetonitrile/water/phosphoric acid mobile phases, adaptable for mass spectrometry (MS) by replacing phosphoric acid with formic acid .

Properties

CAS No.

84473-58-5

Molecular Formula

C20H8Br10O2

Molecular Weight

1079.3 g/mol

IUPAC Name

1,2,4,5-tetrabromo-3,6-bis[(2,4,6-tribromophenoxy)methyl]benzene

InChI

InChI=1S/C20H8Br10O2/c21-7-1-11(23)19(12(24)2-7)31-5-9-15(27)17(29)10(18(30)16(9)28)6-32-20-13(25)3-8(22)4-14(20)26/h1-4H,5-6H2

InChI Key

NVJQEKQKJFEBBS-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1Br)OCC2=C(C(=C(C(=C2Br)Br)COC3=C(C=C(C=C3Br)Br)Br)Br)Br)Br)Br

Origin of Product

United States

Preparation Methods

Synthesis of 1,2,4,5-Tetrabromobenzene Core

  • Starting Material: Benzene or partially brominated benzene derivatives.
  • Bromination: Benzene is brominated using excess bromine in the presence of a Lewis acid catalyst such as iron(III) chloride (FeCl3) or iron(III) bromide (FeBr3).
  • Conditions: Typically conducted in a sealed tube or solution phase (chloroform or tetrachloromethane) at elevated temperatures (~150 °C).
  • Yield: High yields (~89%) of 1,2,4,5-tetrabromobenzene can be obtained with careful control of reaction conditions and catalyst presence.
  • Notes: The intermediate 1,4-dibromobenzene forms initially and is further brominated to the tetrabromo derivative.

Preparation of 3,6-Bis(bromomethyl)-1,2,4,5-tetrabromobenzene

  • Purpose: This intermediate introduces bromomethyl groups at positions 3 and 6 of the tetrabromobenzene ring, which serve as reactive sites for subsequent etherification.
  • Method: Bromomethylation of 1,2,4,5-tetrabromobenzene using formaldehyde and hydrobromic acid or bromine under acidic conditions.
  • Characterization: The product has the formula C8H4Br6 and CAS number 39568-99-5.
  • Yield and Purity: Typically isolated as a crystalline solid with high purity, suitable for further reactions.

Etherification with 2,4,6-Tribromophenol

  • Reaction: The bromomethyl groups on 3,6-bis(bromomethyl)-1,2,4,5-tetrabromobenzene are reacted with 2,4,6-tribromophenol to form the bis[(2,4,6-tribromophenoxy)methyl] substituents.
  • Conditions: Usually performed under basic conditions (e.g., potassium carbonate) in polar aprotic solvents such as dimethylformamide (DMF) or dimethylacetamide (DMAc).
  • Mechanism: Nucleophilic substitution where the phenolate ion attacks the bromomethyl carbon, displacing bromide.
  • Purification: The product is purified by recrystallization or chromatography to obtain the final compound.
  • Yield: Moderate to high yields depending on reaction time, temperature, and stoichiometry.

Summary Table of Preparation Steps

Step Reaction Type Starting Material(s) Reagents/Catalysts Conditions Product Yield (%) Notes
1 Bromination Benzene Br2, FeCl3 or FeBr3 150 °C, sealed tube or solution 1,2,4,5-Tetrabromobenzene ~89 Intermediate 1,4-dibromobenzene formed
2 Bromomethylation 1,2,4,5-Tetrabromobenzene Formaldehyde, HBr or Br2, acid Acidic medium, controlled temp 3,6-Bis(bromomethyl)-1,2,4,5-tetrabromobenzene High Bromomethyl groups introduced at 3,6
3 Etherification 3,6-Bis(bromomethyl)-1,2,4,5-tetrabromobenzene + 2,4,6-tribromophenol K2CO3 or other base, DMF/DMAc Reflux or elevated temp 1,2,4,5-Tetrabromo-3,6-bis[(2,4,6-tribromophenoxy)methyl]benzene Moderate-High Nucleophilic substitution reaction

Research Findings and Notes

  • The bromination step is critical for obtaining a pure tetrabromobenzene core. Early methods without catalysts yielded impure products with lower melting points, while FeCl3 catalysis improved purity and yield.
  • The bromomethylation is a well-established method for introducing reactive benzylic bromides, which are versatile for further functionalization.
  • The etherification step requires careful control of base and solvent to avoid side reactions such as elimination or poly-substitution.
  • The final compound is highly brominated, making it useful as a flame retardant additive and as a building block for advanced materials like liquid crystals and fluorescent dyes.
  • Analytical techniques such as NMR, mass spectrometry, and elemental analysis confirm the structure and purity of intermediates and final products.

Chemical Reactions Analysis

Types of Reactions

1,2,4,5-Tetrabromo-3,6-bis[(2,4,6-tribromophenoxy)methyl]benzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can participate in redox reactions, although these are less common due to the stability of the brominated aromatic ring.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in the presence of a suitable solvent can facilitate substitution reactions.

    Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) can be used, although the reaction conditions need to be carefully controlled to prevent degradation of the compound.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atoms .

Scientific Research Applications

Chemical Properties and Structure

1,2,4,5-Tetrabromo-3,6-bis[(2,4,6-tribromophenoxy)methyl]benzene is characterized by its high bromine content which contributes to its flame-retardant capabilities. The molecular formula is C20H4Br14O2C_{20}H_4Br_{14}O_2, and its structure features multiple brominated phenoxy groups that enhance its thermal stability and effectiveness as a flame retardant.

Flame Retardant Applications

1. Construction Materials

  • Use in Plastics : The compound is extensively used in the formulation of plastics for construction materials. It helps in reducing flammability and improving the overall safety of building products.
  • Insulation : It is incorporated into insulation materials to prevent fire hazards in residential and commercial buildings.

2. Electronics

  • Circuit Boards : The compound is applied in the manufacturing of printed circuit boards (PCBs) to enhance their fire resistance. Its effectiveness in high-temperature environments makes it suitable for electronic devices.

3. Textiles

  • Fabric Treatment : In textiles, this compound is utilized to impart flame retardancy to fabrics used in upholstery and clothing. This application is particularly important for meeting safety standards in public spaces.

Environmental Impact and Safety

The environmental implications of using brominated flame retardants have been a subject of extensive research. Studies indicate that while these compounds effectively reduce fire risks, they may pose ecological hazards if not managed properly.

Case Study: Environmental Persistence

A study conducted on the degradation of brominated flame retardants highlighted the persistence of 1,2,4,5-tetrabromo-3,6-bis[(2,4,6-tribromophenoxy)methyl]benzene in various environmental conditions. The findings suggested potential bioaccumulation in aquatic systems, leading to concerns regarding long-term exposure effects on wildlife and human health .

Comparative Analysis of Flame Retardants

Flame Retardant Chemical Structure Applications Environmental Concerns
1,2,4,5-Tetrabromo-3,6-bis[(2,4,6-tribromophenoxy)methyl]benzeneC20H4Br14O2Plastics, textiles, electronicsBioaccumulation potential
Decabromodiphenyl ether (DecaBDE)C12H18Br10Electronics, textilesPersistent organic pollutant
Tetrabromobisphenol A (TBBPA)C15H12Br4O2PCBsEndocrine disruption potential

Future Research Directions

Future research should focus on:

  • Alternatives Assessment : Investigating less hazardous alternatives that can provide similar flame-retardant properties without adverse environmental effects.
  • Degradation Pathways : Understanding the degradation pathways of 1,2,4,5-tetrabromo-3,6-bis[(2,4,6-tribromophenoxy)methyl]benzene to mitigate its environmental impact.
  • Regulatory Frameworks : Developing regulatory frameworks that ensure safe usage while promoting innovation in flame retardant technologies.

Mechanism of Action

The flame-retardant properties of 1,2,4,5-Tetrabromo-3,6-bis[(2,4,6-tribromophenoxy)methyl]benzene are primarily due to its high bromine content. Bromine atoms release free radicals when exposed to heat, which interfere with the combustion process by capturing free radicals that propagate the fire. This mechanism effectively slows down or stops the spread of fire .

Comparison with Similar Compounds

Comparison with Similar Brominated Flame Retardants

Structural and Functional Analogues

The compound is compared to structurally related NBFRs, including:

1,2-Bis(2,4,6-tribromophenoxy)ethane (BTBPE)

Pentabromoethylbenzene (PBEB)

Bis(2-ethylhexyl)tetrabromophthalate (TBPH)

Table 1: Comparative Data of Key Brominated Flame Retardants
Compound Name Molecular Formula Molecular Weight LogP Application Environmental Persistence
1,2,4,5-Tetrabromo-3,6-bis[...]methyl]benzene C20H8Br10O2 1079.317 11.0 Plastics, electronics High (predicted)
BTBPE C14H8Br6O2 687.64 ~8.5 Electronics, textiles Moderate
PBEB C8H5Br5 500.65 ~6.07 Plastics, adhesives Moderate
TBPH C24H34Br4O4 706.14 ~9.5 Polyurethane foam High

Key Differences

Bromine Content and Molecular Complexity
  • The target compound contains 10 bromine atoms , significantly higher than BTBPE (6 Br), PBEB (5 Br), and TBPH (4 Br) . This confers superior flame-retardant efficiency but increases environmental persistence due to reduced biodegradability .
  • Structural complexity: The central benzene core with ether-linked tribromophenoxy groups distinguishes it from simpler analogs like PBEB (single benzene with ethyl and bromo groups) or TBPH (phthalate ester backbone) .
Physicochemical Properties
  • LogP : At 11.0, the compound is more hydrophobic than BTBPE (LogP ~8.5) and PBEB (LogP ~6.07), suggesting a stronger tendency to bind to organic matter and accumulate in sediments .
  • Volatility: Estimated logKoa (octanol-air partition coefficient) for NBFRs ranges from 9.12–16.9 . The compound’s high molecular weight and LogP imply low volatility, reducing atmospheric mobility compared to lighter analogs like PBEB.
Environmental Behavior
  • The compound’s high bromine content and stability suggest slower degradation, similar to TBPH.
  • Toxicity: Limited data exist for the target compound, but structural analogs like TBPH are linked to endocrine disruption .
Analytical Challenges
  • The compound requires specialized HPLC methods (e.g., Newcrom R1 column) due to its hydrophobicity, whereas PBEB and BTBPE can be analyzed with standard C18 columns .

Research Findings and Implications

Synthetic Complexity : The compound’s synthesis likely involves multiple bromination and etherification steps, making it more resource-intensive than PBEB or TBPH .

Environmental Monitoring : Its high LogP and persistence necessitate advanced detection methods in environmental samples, such as MS-compatible HPLC .

Regulatory Status : Listed under customs code 2909 30 31, indicating industrial use . However, its environmental risks may prompt stricter regulations compared to less persistent NBFRs.

Biological Activity

1,2,4,5-Tetrabromo-3,6-bis[(2,4,6-tribromophenoxy)methyl]benzene is a brominated compound primarily used as a flame retardant. Its chemical structure includes multiple bromine atoms, which enhance its fire-retardant properties but may also contribute to its biological activity and potential toxicity. This article explores the biological effects of this compound based on existing research findings.

  • Molecular Formula : C18_{18}H12_{12}Br4_4O2_2
  • Molecular Weight : 569.83 g/mol
  • CAS Number : Not widely reported in accessible databases.

Toxicological Studies

Research indicates that brominated flame retardants (BFRs), including related compounds like tetrabromobisphenol A (TBBPA), exhibit various toxicological effects. Specific studies have shown:

Environmental Impact

The environmental persistence of brominated compounds is well-documented. They tend to bioaccumulate and can pose risks to aquatic ecosystems. Research has shown that BFRs can affect the reproductive and developmental processes in fish and other aquatic organisms .

Case Study 1: Neurovascular Formation Impairment

A study involving zebrafish larvae exposed to TBBPA demonstrated significant disruptions in neurovascular formation. The exposure led to mitochondrial fragmentation and increased production of reactive oxygen species (ROS), indicating oxidative stress as a mechanism for neurotoxicity . Given the structural similarities between TBBPA and 1,2,4,5-tetrabromo-3,6-bis[(2,4,6-tribromophenoxy)methyl]benzene, it is plausible that similar pathways could be affected.

Case Study 2: Endocrine Disruption Assessment

In another study examining various BFRs for their endocrine-disrupting potential, it was found that many halogenated compounds exhibited significant interactions with hormone receptors. Although specific data for the compound is lacking, the general trend suggests a need for further investigation into its endocrine activity .

Data Tables

Biological Activity Findings References
NeurotoxicityImpaired neurovascular formation in zebrafish; mitochondrial dysfunction observed
Endocrine DisruptionPotential interference with hormonal systems; needs further study
Environmental ImpactBioaccumulation in aquatic systems; reproductive toxicity noted

Q & A

Basic: What synthetic methodologies are recommended for preparing 1,2,4,5-Tetrabromo-3,6-bis[(2,4,6-tribromophenoxy)methyl]benzene, and how do reaction conditions affect bromination efficiency?

Answer:
The synthesis involves multi-step bromination and etherification. A plausible route includes:

Core Benzene Bromination: Start with tetrabromination of benzene derivatives using Br₂ in the presence of FeCl₃ or AlCl₃ as a Lewis acid catalyst .

Phenoxy Group Introduction: React 2,4,6-tribromophenol with the tetrabrominated core via nucleophilic substitution, using a base (e.g., K₂CO₃) to deprotonate the phenol and promote ether bond formation .

Methyl Group Functionalization: Use formaldehyde under acidic conditions to introduce methylene bridges, followed by additional bromination steps if required.

Critical Parameters:

  • Catalyst Choice: Lewis acids (e.g., SnCl₄) enhance bromination efficiency but may lead to over-bromination if not carefully controlled .
  • Solvent System: Polar aprotic solvents (e.g., DMF) improve reaction homogeneity, while acetic acid aids in protonation during etherification .

Advanced: How does the steric and electronic configuration of this compound influence its flame-retardant efficacy in acrylonitrile-butadiene-styrene (ABS) polymers?

Answer:
The compound’s high bromine content (≈70% by mass) and rigid aromatic structure contribute to its flame-retardant properties:

  • Steric Effects: The bulky 2,4,6-tribromophenoxy groups hinder polymer chain mobility, reducing flammability by forming a protective char layer during combustion .
  • Electronic Effects: Bromine atoms release HBr radicals upon thermal decomposition, quenching free radicals in the gas phase and interrupting combustion cycles .

Methodological Validation:

  • Thermogravimetric Analysis (TGA): Quantify decomposition temperatures and residue formation.
  • Cone Calorimetry: Measure heat release rates (HRR) and smoke production in ABS composites .

Basic: What spectroscopic and chromatographic techniques are optimal for characterizing this compound, and what key spectral markers should researchers prioritize?

Answer:

  • NMR Spectroscopy:
    • ¹H NMR: Absence of aromatic protons (due to full bromination) and signals from methylene bridges (δ 4.5–5.0 ppm) .
    • ¹³C NMR: Peaks at δ 120–140 ppm for brominated aromatic carbons and δ 70–80 ppm for ether-linked carbons .
  • Mass Spectrometry (HRMS): Look for molecular ion clusters consistent with isotopic patterns of bromine (m/z ≈ 933 for [M]⁺) .
  • FTIR: Strong C-Br stretches (500–600 cm⁻¹) and ether C-O-C vibrations (1200–1250 cm⁻¹) .

Advanced: What are the major challenges in detecting this compound at trace levels in environmental samples, and how can extraction protocols be optimized?

Answer:
Challenges:

  • Matrix Interference: Co-eluting compounds in sediments or biota complicate identification.
  • Low Volatility: Requires high-temperature gas chromatography (HT-GC) or liquid chromatography (LC) coupled with tandem MS .

Optimization Strategies:

  • Extraction: Use pressurized liquid extraction (PLE) with dichloromethane:acetone (1:1) for high recovery rates.
  • Cleanup: Employ silica gel columns with hexane:dichloromethane gradients to remove lipids and pigments .

Advanced: What computational models predict the atmospheric degradation pathways of this compound, and how do OH radical reactions influence its environmental persistence?

Answer:
Mechanistic Insights:

  • OH Radical Initiation: OH radicals abstract hydrogen from methylene bridges, leading to bond cleavage and formation of tribromophenoxy radicals .
  • Degradation Products: Predicted intermediates include 2,4,6-tribromophenol and tetrabromobenzene derivatives, which are persistent and bioaccumulative .

Computational Tools:

  • Density Functional Theory (DFT): Calculate activation energies for H-abstraction and bond dissociation.
  • Kinetic Modeling: Estimate half-lives in the troposphere (e.g., 15–30 days under high OH concentrations) .

Basic: How does this compound interact with ABS polymer matrices, and what methods assess its dispersion homogeneity?

Answer:

  • Compatibilization: The compound’s non-polar structure aligns with styrene domains in ABS, enhancing dispersion.
  • Analytical Methods:
    • Scanning Electron Microscopy-Energy Dispersive Spectroscopy (SEM-EDS): Map bromine distribution.
    • Dynamic Mechanical Analysis (DMA): Measure glass transition temperature (Tg) shifts to infer plasticization effects .

Advanced: What discrepancies exist between laboratory degradation studies and environmental monitoring data for this compound?

Answer:

  • Lab vs. Field Half-Lives: Laboratory photolysis studies suggest faster degradation (e.g., days), while field data indicate persistence (months) due to matrix protection in sediments .
  • Microbial Degradation: Lab assays under aerobic conditions show limited biodegradation, whereas anaerobic environments (e.g., sediments) may promote reductive debromination .

Resolution Strategies:

  • Mesocosm Studies: Simulate real-world conditions (e.g., UV exposure, microbial consortia) to bridge lab-field gaps.

Advanced: What mechanistic insights explain the compound’s resistance to hydrolysis, and how does pH influence stability?

Answer:

  • Hydrolysis Resistance: The electron-withdrawing bromine groups stabilize ether bonds against nucleophilic attack.
  • pH Effects: Stability decreases under alkaline conditions (pH > 10), where OH⁻ ions promote ether cleavage.

Experimental Validation:

  • Accelerated Aging Tests: Incubate the compound in buffered solutions (pH 2–12) and monitor degradation via LC-MS .

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